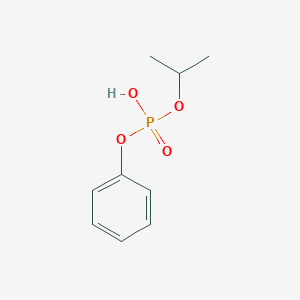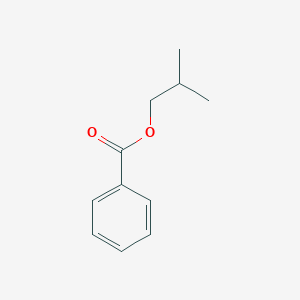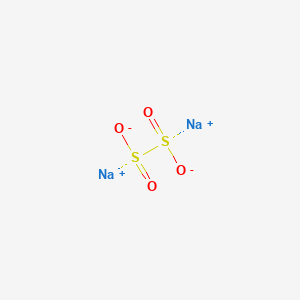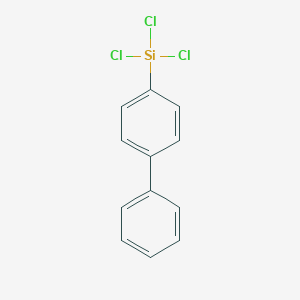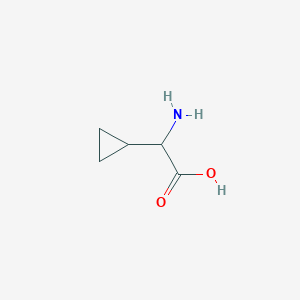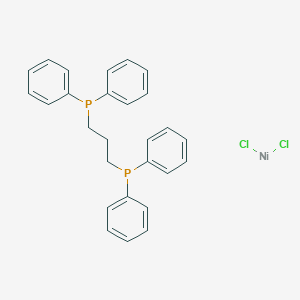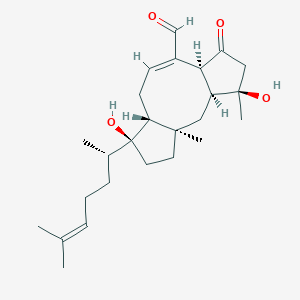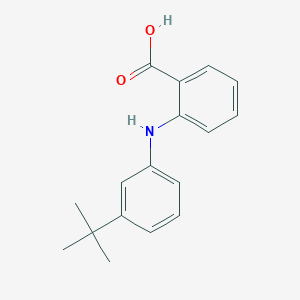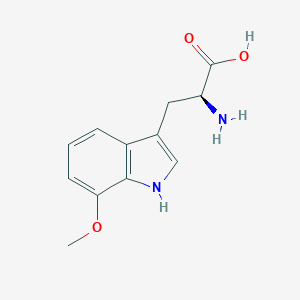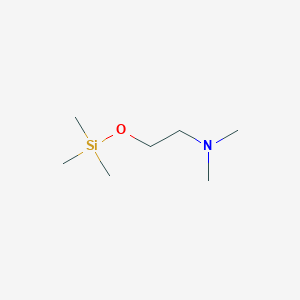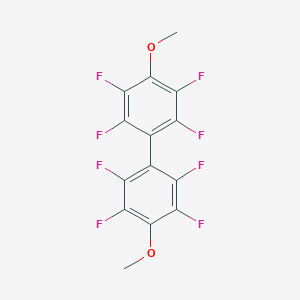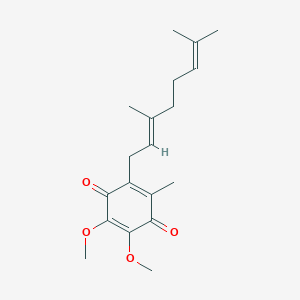![molecular formula C14H18NO3PS2 B106586 2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione CAS No. 16537-51-2](/img/structure/B106586.png)
2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione is a compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione in inducing apoptosis in cancer cells is not fully understood. However, studies suggest that this compound may act on the mitochondrial pathway of apoptosis, leading to the activation of caspases and subsequent cell death.
Biochemical And Physiological Effects
Studies have reported that 2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione can induce apoptosis in cancer cells and exhibit fluorescent properties for the detection of metal ions. However, further studies are required to determine the full extent of its biochemical and physiological effects.
Advantages And Limitations For Lab Experiments
One advantage of using 2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione in lab experiments is its potential as an anticancer agent. Additionally, its fluorescent properties make it a useful tool for the detection of metal ions. However, limitations include the need for further studies to determine its full range of effects and potential toxicity.
Future Directions
For research on 2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione include investigating its potential as a therapeutic agent for cancer treatment and exploring its use in other fields such as materials science and organic synthesis. Additionally, further studies are required to determine its full range of biochemical and physiological effects and potential toxicity.
Synthesis Methods
The synthesis of 2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione involves the reaction of isoindole-1,3-dione with ethyl(propan-2-yloxy)phosphine sulfide in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Scientific Research Applications
2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
properties
CAS RN |
16537-51-2 |
|---|---|
Product Name |
2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione |
Molecular Formula |
C14H18NO3PS2 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[[ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H18NO3PS2/c1-4-19(20,18-10(2)3)21-9-15-13(16)11-7-5-6-8-12(11)14(15)17/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
XTPQVUHBEQVOSI-UHFFFAOYSA-N |
SMILES |
CCP(=S)(OC(C)C)SCN1C(=O)C2=CC=CC=C2C1=O |
Canonical SMILES |
CCP(=S)(OC(C)C)SCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




